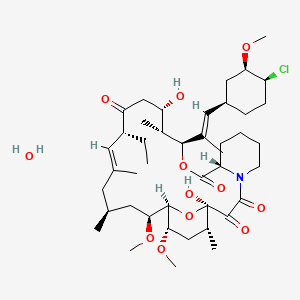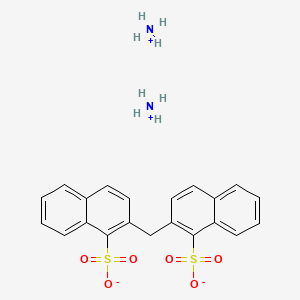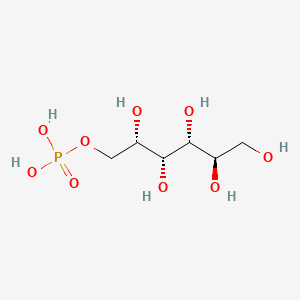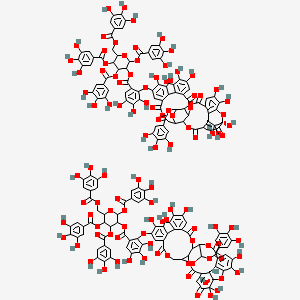
Cyclooctane-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctane-1,2,3,4-tetrol is a cycloalkane derivative with four hydroxyl groups attached to the cyclooctane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctane-1,2,3,4-tetrol typically involves the hydroxylation of cyclooctane derivatives. One common method is the oxidation of cyclooctene using osmium tetroxide (OsO₄) followed by hydrogen peroxide (H₂O₂) to introduce hydroxyl groups at the desired positions . Another approach involves the use of potassium permanganate (KMnO₄) under acidic conditions to achieve similar results .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Cyclooctane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of cyclooctane-1,2,3,4-tetraone.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding cyclooctane.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include OsO₄, KMnO₄, and H₂O₂.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclooctane-1,2,3,4-tetraone.
Reduction: Cyclooctane.
Substitution: Various substituted cyclooctane derivatives depending on the reagents used.
科学的研究の応用
Cyclooctane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Cyclooctane-1,2,3,4-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and pathways .
類似化合物との比較
Similar Compounds
Cyclohexane-1,2,3,4-tetrol: A smaller ring size with similar hydroxylation.
Cyclooctane-1,2-diol: Fewer hydroxyl groups, leading to different chemical properties.
Cyclooctane-1,2,3,4-tetraone: An oxidized form with ketone groups instead of hydroxyl groups.
特性
CAS番号 |
78430-43-0 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
cyclooctane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H16O4/c9-5-3-1-2-4-6(10)8(12)7(5)11/h5-12H,1-4H2 |
InChIキー |
CYTKGVLSBVTIQY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C(C(C1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


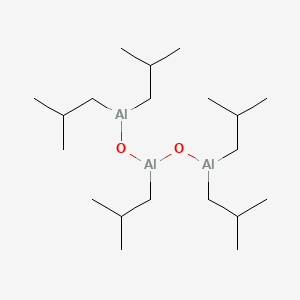



![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)

